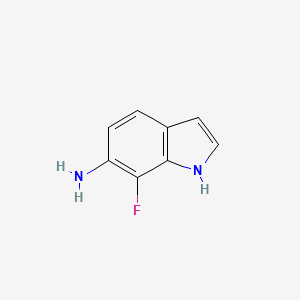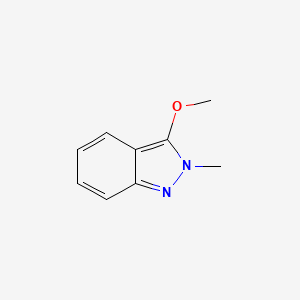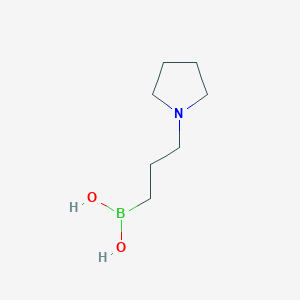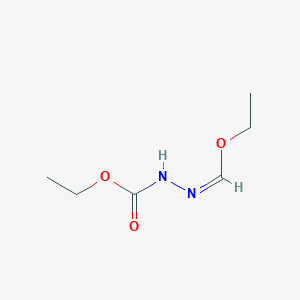
3-(Pyridin-2-yl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)oxetan-2-one is a heterocyclic compound that features both a pyridine ring and an oxetane ring. The presence of these two rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)oxetan-2-one typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)oxetan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetan-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.
Major Products Formed
Scientific Research Applications
3-(Pyridin-2-yl)oxetan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)oxetan-3-one: Similar in structure but with different reactivity due to the position of the oxetane ring.
2-(Pyridin-2-yl)oxetan-2-one: Another isomer with different chemical properties.
3-(Pyridin-3-yl)oxetan-2-one: Similar compound with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-2-yl)oxetan-2-one is unique due to the specific positioning of the pyridine and oxetane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry, where its reactivity and binding properties can be exploited for various purposes.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-pyridin-2-yloxetan-2-one |
InChI |
InChI=1S/C8H7NO2/c10-8-6(5-11-8)7-3-1-2-4-9-7/h1-4,6H,5H2 |
InChI Key |
FGOXGZZCDMWPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)O1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)





![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)

